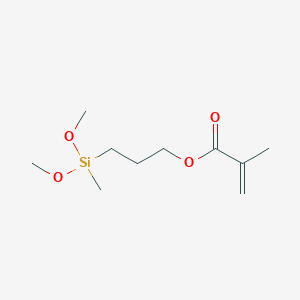
Bromogold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromogold, also known as Bromo(tetrahydrothiophene)gold(I), is a coordination complex of gold . It is related to the more commonly used chloro(tetrahydrothiophene)gold(I). The tetrahydrothiophene ligand in Bromogold is labile and is readily substituted with other stronger ligands, to give linear gold bromide complexes .
Synthesis Analysis
Bromogold may be prepared by the reaction of tetrabromoauric acid (formed from tetrachloroauric acid and hydrobromic acid) with tetrahydrothiophene . The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
Molecular Structure Analysis
The molecular formula of Bromogold is C4H8AuBrS . The average mass is 276.871 Da . The structure of Bromogold is related to that of chloro(tetrahydrothiophene)gold(I), and the tetrahydrothiophene ligand can be readily substituted with other stronger ligands .
Chemical Reactions Analysis
The addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds has gathered interest from the synthetic community as it leads to brominated molecules . This process is called retrosynthetic analysis, a technique frequently applied in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Bromoxynil Herbicide Use and Environmental Impact :
- Bromoxynil Degradation in Soil : A study by Baxter and Cummings (2008) focused on the degradation of bromoxynil in soil and its impact on bacterial diversity. They explored how repeated applications of bromoxynil affected soil degradation and changes in the bacterial community [Baxter & Cummings, 2008].
- Bromoxynil for Weed Control in Wheat : Baghestani et al. (2007) evaluated the efficacy of bromoxynil in controlling weeds in wheat. Their results indicated that bromoxynil was effective in controlling weeds and improving wheat yield [Baghestani et al., 2007].
- Necessity of Bromoxynil as a Herbicide : A 2018 report evaluated the necessity of bromoxynil as a herbicide to control plant health dangers, assessing its alternatives and non-chemical methods [(EFSA, 2018)].
Bromocriptine in Medical Applications :
- Bromocriptine for Various Health Conditions : Vance, Evans, and Thorner (1984) discussed bromocriptine's effectiveness in treating hyperprolactinemia, acromegaly, and Parkinson's disease [Vance, Evans, & Thorner, 1984].
- Bromocriptine for Type 2 Diabetes : Cincotta, Meier, and Cincotta (1999) explored the use of bromocriptine in improving glycemic control and serum lipid profiles in obese Type 2 diabetic subjects [Cincotta, Meier, & Cincotta, 1999].
- Bromocriptine in Treating Affective Disorders : Colonna, Petit, and Lépine (1979) conducted a pilot study on the use of bromocriptine in treating affective disorders [Colonna, Petit, & Lépine, 1979].
Other Related Studies :
- Halogenation of Gold Compounds : A study by Taouss and Jones (2011) explored the halogenation of gold compounds, including a bromogold(I) complex, leading to various gold(III) systems [Taouss & Jones, 2011].
Eigenschaften
IUPAC Name |
bromogold |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.BrH/h;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCMJPXEJUKOAO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275053 |
Source


|
| Record name | Gold bromide (AuBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromogold | |
CAS RN |
10294-27-6 |
Source


|
| Record name | Gold bromide (AuBr) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gold bromide (AuBr) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














